4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

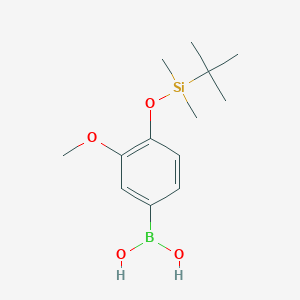

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for organoboron compounds with multiple functional group substitutions. According to chemical database records, the official IUPAC name is [4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]boronic acid. This nomenclature precisely describes the molecular structure by identifying the positions and nature of each substituent group on the phenyl ring system.

The structural representation reveals a benzene ring core with three distinct functional groups positioned at specific locations. The boronic acid functionality, represented by the -B(OH)2 group, occupies the para position relative to the tert-butyldimethylsilyloxy protecting group. The methoxy group (-OCH3) is positioned meta to the boronic acid moiety, creating a 1,3,4-trisubstituted benzene ring pattern. This specific substitution pattern is crucial for the compound's chemical reactivity and synthetic utility.

The tert-butyldimethylsilyl protecting group, commonly used in organic synthesis to temporarily mask hydroxyl functionality, is attached through a silicon-oxygen bond to the phenolic position. This protecting group choice provides excellent stability under basic conditions while remaining removable under specific acidic or fluoride-mediated conditions. The structural formula can be represented as C6H3[B(OH)2][OCH3][OSi(CH3)2C(CH3)3], showing the connectivity of all atoms within the molecule.

Chemical structure databases provide additional structural identifiers including the Standard International Chemical Identifier (InChI) string: InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-11-8-7-10(14(15)16)9-12(11)17-4/h7-9,15-16H,1-6H3. This standardized representation allows for unambiguous identification of the compound across different chemical databases and software systems.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service Registry Number for this compound is 957060-93-4. This unique numerical identifier provides unambiguous identification within the global chemical literature and regulatory databases. The CAS registry system ensures that this specific molecular structure is distinguished from all other chemical compounds, including closely related isomers and analogs.

Multiple alternative chemical names exist for this compound, reflecting different naming conventions and commercial applications. Chemical suppliers and databases recognize several synonymous designations, each emphasizing different aspects of the molecular structure. The most commonly encountered alternative names include 4-tert-Butyldimethylsiloxy-3-Methoxybenzeneboronic acid, 98%, which represents a commercial designation indicating typical purity specifications.

Additional systematic names found in chemical literature include 4-{[(tert-Butyl)dimethylsilyl]oxy}-3-methoxybenzeneboronicacid98% and Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-. These variations primarily differ in punctuation, spacing, and the specific method used to denote the tert-butyl group, but all refer to the identical chemical structure.

The molecular database identifier MDL Number MFCD09027250 provides another standardized reference system used primarily in chemical inventory management and laboratory information systems. This alphanumeric code links to detailed structural and property databases maintained by chemical information companies.

Molecular Formula and Weight Analysis

The molecular formula for this compound is C13H23BO4Si. This empirical formula indicates the compound contains thirteen carbon atoms, twenty-three hydrogen atoms, one boron atom, four oxygen atoms, and one silicon atom. The molecular composition reflects the complex nature of this organoboron compound, incorporating elements from multiple functional group families.

Detailed molecular weight analysis reveals a precise molecular mass of 282.22 grams per mole. This molecular weight calculation accounts for the atomic masses of all constituent elements using current International Union of Pure and Applied Chemistry atomic weight standards. The relatively high molecular weight compared to simple boronic acids results from the substantial tert-butyldimethylsilyl protecting group and the additional methoxy substitution.

Table 1. Molecular Composition Analysis of this compound

| Element | Symbol | Atomic Count | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) | Percentage by Mass |

|---|---|---|---|---|---|

| Carbon | C | 13 | 12.011 | 156.143 | 55.33% |

| Hydrogen | H | 23 | 1.008 | 23.184 | 8.22% |

| Boron | B | 1 | 10.811 | 10.811 | 3.83% |

| Oxygen | O | 4 | 15.999 | 63.996 | 22.68% |

| Silicon | Si | 1 | 28.085 | 28.085 | 9.95% |

| Total | 42 | 282.219 | 100.00% |

The molecular formula distribution shows carbon as the predominant element by mass, comprising over half of the total molecular weight. This high carbon content reflects the aromatic phenyl ring system combined with the extensive alkyl substitution present in the tert-butyldimethylsilyl group. Oxygen represents the second most significant elemental contribution, present in multiple functional groups including the boronic acid hydroxyl groups, the methoxy substituent, and the silyl ether linkage.

The heteroatom content (boron and silicon) distinguishes this compound from purely organic molecules, with these elements contributing specialized chemical properties essential for the compound's synthetic applications. The boron atom provides electrophilic character crucial for cross-coupling reactions, while the silicon atom enables the protective functionality that allows selective chemical transformations.

Structural analysis reveals that the molecular framework can be divided into distinct functional regions. The aromatic benzene ring contributes C6H3 (75.05 g/mol), the boronic acid group adds B(OH)2 (44.81 g/mol), the methoxy group contributes OCH3 (31.03 g/mol), and the tert-butyldimethylsilyloxy protecting group accounts for OSi(CH3)2C(CH3)3 (131.32 g/mol). This structural decomposition helps understand the relative importance of each functional component to the overall molecular properties.

Table 2. Functional Group Contribution Analysis

| Functional Group | Chemical Formula | Molecular Weight (g/mol) | Percentage of Total Molecular Weight |

|---|---|---|---|

| Phenyl Ring Core | C6H3 | 75.05 | 26.60% |

| Boronic Acid Group | B(OH)2 | 44.81 | 15.88% |

| Methoxy Group | OCH3 | 31.03 | 11.00% |

| tert-Butyldimethylsilyloxy Group | OSi(CH3)2C(CH3)3 | 131.32 | 46.52% |

| Total Compound | C13H23BO4Si | 282.22 | 100.00% |

The protecting group represents nearly half of the total molecular weight, highlighting its substantial influence on the compound's physical and chemical properties. This significant mass contribution from the tert-butyldimethylsilyl moiety affects parameters such as solubility, volatility, and steric accessibility around the protected hydroxyl group. The balanced distribution between aromatic and aliphatic carbon content provides the compound with intermediate polarity characteristics suitable for various synthetic applications.

Eigenschaften

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO4Si/c1-13(2,3)19(5,6)18-11-8-7-10(14(15)16)9-12(11)17-4/h7-9,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOAUYLMODKGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657079 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-93-4 | |

| Record name | B-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological processes. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Boronic acids are known to inhibit certain enzymes, particularly serine proteases and glycosidases. This compound may exhibit similar inhibitory effects, impacting metabolic pathways essential for cancer cell proliferation and survival.

- Cell Growth Inhibition : Research indicates that phenylboronic acid derivatives can significantly inhibit the growth of cancer cells. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) by disrupting cellular signaling pathways .

Biological Activities

The following table summarizes the reported biological activities of this compound and related compounds:

Case Study 1: Anticancer Effects

In vitro studies demonstrated that this compound has a cytotoxic effect on MCF-7 cells with an IC50 value of approximately 18.76 µg/mL. This suggests that the compound could be developed as a potential anticancer agent targeting breast cancer cells.

Case Study 2: Antioxidant Activity

A recent study evaluated the antioxidant potential of a phenylboronic acid derivative and found it to have an IC50 value of 0.14 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Case Study 3: Antibacterial Properties

The compound has shown effectiveness against Escherichia coli at concentrations of 6.50 mg/mL, highlighting its potential use in antimicrobial formulations .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The presence of the tert-butyldimethylsilyl group may enhance lipophilicity, potentially improving the compound's absorption and distribution in biological systems.

- Metabolism : The metabolic pathway of this compound remains to be fully elucidated; however, similar boronic acids undergo hydrolysis and conjugation, which may influence their biological activity.

- Excretion : Renal excretion is likely, given the polar nature of boronic acids.

Wissenschaftliche Forschungsanwendungen

Overview

4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid is a versatile compound utilized in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its unique structural properties enable it to participate in multiple chemical reactions, making it a valuable building block for synthesizing complex molecules. This article explores its applications, supported by case studies and data tables.

Synthetic Applications

This compound is primarily used as a reagent in various organic synthesis reactions:

Suzuki-Miyaura Coupling Reactions

This compound acts as a boronic acid derivative in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds. This reaction is crucial for the synthesis of pharmaceuticals and organic materials.

Hydroarylation and Heterocyclization

The compound participates in hydroarylation and heterocyclization reactions with phenylpropiolates, expanding its utility in creating diverse chemical architectures.

Asymmetric Addition Reactions

It is involved in asymmetric addition reactions with β-substituted cyclic enones, allowing for the synthesis of chiral compounds that are essential in drug development.

Medicinal Chemistry Applications

The compound serves as a significant building block in the synthesis of biologically active compounds:

Synthesis of Antagonists

This compound is utilized to synthesize MCH1R antagonists, which have potential applications in treating obesity and metabolic disorders.

Development of Fluorescent Probes

It has been employed in the synthesis of fluorescent dyes used for imaging biological processes, enhancing research capabilities in cellular biology.

Polymer Synthesis

The compound acts as a precursor for red electroluminescent polyfluorenes, contributing to advancements in materials science and optoelectronics.

Anticancer Activity Study

Researchers synthesized phenylpyridone derivatives using this boronic acid and evaluated their activity against cancer cell lines. The results indicated significant cytotoxic effects, with some derivatives exhibiting IC50 values below 10 µM against hormone-dependent cancer cells.

Fluorescence Imaging Studies

Another study focused on synthesizing fluorescent probes using this compound, demonstrating its effectiveness in tracking biological processes within live cells. The probes showed high sensitivity and specificity, making them suitable for advanced imaging techniques.

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | 4-[tert-butyl(dimethyl)silyl]oxyphenylboronic acid |

| InChI | InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3 |

| InChI Key | NVHHEADQQACSCJ-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC=C(C=C1)OSi(C)C(C)(C)C)(O)O |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boronic Acid Derivatives

To contextualize the unique properties of 4-(tert-Butyldimethylsilyloxy)-3-methoxyphenylboronic acid, we compare it to structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Structural Analogues with Methoxy Substitutions

Key Differences :

- The TBS group in the target compound introduces steric bulk, reducing reaction rates compared to unsubstituted methoxy analogues but enabling hydroxyl protection .

- Trifluoromethyl (CF₃) substituents (e.g., in CAS 149507-36-8) increase electronic polarization, favoring couplings with electron-rich partners, whereas the TBS group prioritizes stability over reactivity .

Silyl-Protected Boronic Acids

Key Differences :

- Fluorine or ethylene spacers in other silylated boronic acids (e.g., CAS 913835-62-8) modify electronic and steric profiles, whereas the 3-methoxy group in the target compound balances steric protection with directing effects in couplings .

- The TBS group’s hydrolytic stability (resistant to mild acids/bases) contrasts with acid-labile protecting groups (e.g., Boc), making it ideal for prolonged syntheses .

Functional Group Impact on Reactivity and Stability

- Steric Effects : The tert-butyldimethylsilyl group in the target compound imposes significant steric hindrance, slowing coupling kinetics compared to smaller substituents (e.g., methyl or methoxy). However, this hindrance prevents undesired side reactions, such as proto-deboronation .

- Electronic Effects: Methoxy groups are electron-donating, activating the boronic acid toward electrophilic partners. In contrast, trifluoromethyl (CF₃) or nitro (NO₂) groups (e.g., 3-nitrophenylboronic acid, CAS 13331-27-6) are electron-withdrawing, altering reaction pathways .

- Solubility : Bulky silyl groups enhance lipophilicity, favoring organic-phase reactions (e.g., THF or DCM), whereas polar substituents (e.g., hydroxyl or carboxylic acid) improve aqueous compatibility .

Vorbereitungsmethoden

Protection of Phenolic Hydroxyl Group by tert-Butyldimethylsilyl (TBDMS) Group

Protection of the phenolic hydroxyl group is critical to prevent unwanted side reactions and to enhance stability. The TBDMS protecting group is introduced typically by reacting the phenol with tert-butyldimethylsilyl chloride in the presence of a base.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Hydroxy-3-methoxyphenylboronic acid or corresponding phenol + tert-butyldimethylsilyl chloride (TBDMS-Cl) + base (e.g., imidazole) in anhydrous solvent (DMF or THF) | Silylation of hydroxyl group |

| 2 | Stirring at room temperature or mild heating (e.g., 80°C) for 16–18 h under inert atmosphere | Completion of silylation reaction |

| 3 | Purification by column chromatography or recrystallization | Isolation of 4-(tert-butyldimethylsilyloxy)-3-methoxyphenylboronic acid |

This method is supported by analogous syntheses of related compounds such as 4-(tert-butyldimethylsilyloxy)phenylboronic acid, which is prepared from 4-hydroxyphenylboronic acid and TBDMS-Cl.

Alternative Synthesis via Direct Borylation of Silylated Aromatic Precursors

Another approach involves direct borylation of silylated aromatic compounds using catalytic methods:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Silylated aromatic precursor (e.g., 4-(tert-butyldimethylsilyloxy)-3-methoxybromobenzene) + bis(pinacolato)diboron or pinacolborane | Catalytic borylation using Pd(OAc)2, DPEphos, and base (e.g., triethylamine) in 1,4-dioxane |

| 2 | Heating at 80°C for 12 h | Formation of boronic ester intermediate |

| 3 | Work-up with aqueous ammonium chloride, extraction, drying, and purification by silica gel chromatography | Isolation of boronic acid derivative after hydrolysis |

Yield: Approximately 63% reported in related systems.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Method A (Lithium-Halogen Exchange) | Method B (Silylation of Phenol) | Method C (Catalytic Borylation) |

|---|---|---|---|

| Starting Material | 1-Bromo-3-methoxybenzene | 4-Hydroxy-3-methoxyphenylboronic acid | 4-(tert-Butyldimethylsilyloxy)-3-methoxybromobenzene |

| Key Reagents | n-Butyllithium, Triisopropyl borate | TBDMS-Cl, Imidazole | Bis(pinacolato)diboron, Pd catalyst, base |

| Solvent | THF/Hexane | DMF or THF | 1,4-Dioxane |

| Temperature | -70°C to RT | RT to 80°C | 80°C |

| Reaction Time | 1 h (lithiation) + 18 h (boronation) | 16–18 h | 12 h |

| Atmosphere | Inert (N2) | Inert (N2) | Inert (N2) |

| Purification | Extraction, drying, crystallization | Column chromatography or recrystallization | Silica gel chromatography |

| Typical Yield | High (not quantified) | High (not quantified) | ~63% |

Research Findings and Optimization Notes

Lithium-halogen exchange is a reliable method for introducing boronic acid groups on aromatic rings with electron-donating substituents such as methoxy. Strict temperature control (-70°C) and inert atmosphere are critical to prevent side reactions.

TBDMS protection of phenolic hydroxyl groups is commonly achieved using TBDMS-Cl and imidazole or other bases, with reaction times of 16–18 hours at mild temperatures ensuring complete silylation without desilylation or side reactions.

Catalytic borylation using Pd catalysts offers a milder alternative to organolithium chemistry, with moderate to good yields (~60%) and compatibility with silyl protecting groups. This method is advantageous for late-stage functionalization and complex molecule synthesis.

Purification typically involves silica gel chromatography with solvent gradients of ethyl acetate and hexane, ensuring high purity (>95%) of the final product.

Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is standard practice to confirm completion and purity.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Q & A

Q. How can the structure and purity of this boronic acid be confirmed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.